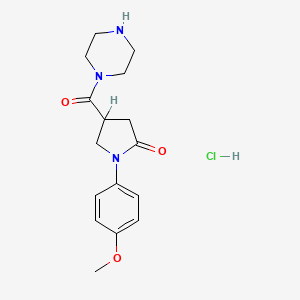

1-(4-methoxyphenyl)-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one hydrochloride(1:1)

CAS No.: 38160-05-3

Cat. No.: VC13369646

Molecular Formula: C16H22ClN3O3

Molecular Weight: 339.82 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38160-05-3 |

|---|---|

| Molecular Formula | C16H22ClN3O3 |

| Molecular Weight | 339.82 g/mol |

| IUPAC Name | 1-(4-methoxyphenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride |

| Standard InChI | InChI=1S/C16H21N3O3.ClH/c1-22-14-4-2-13(3-5-14)19-11-12(10-15(19)20)16(21)18-8-6-17-7-9-18;/h2-5,12,17H,6-11H2,1H3;1H |

| Standard InChI Key | IRVAHYWJVFSIKP-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCNCC3.Cl |

| Canonical SMILES | COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCNCC3.Cl |

Introduction

Chemical Characterization and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, 1-(4-methoxyphenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride, reflects its intricate structure (Table 1). The pyrrolidin-2-one ring serves as the central scaffold, with substituents at the 1- and 4-positions contributing to its stereoelectronic profile. The 4-methoxyphenyl group introduces aromaticity and potential π-π interactions, while the piperazine-1-carbonyl moiety enhances solubility and provides sites for hydrogen bonding.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂ClN₃O₃ |

| Molecular Weight | 339.82 g/mol |

| IUPAC Name | 1-(4-methoxyphenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride |

| Canonical SMILES | COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCNCC3.Cl |

| InChI Key | IRVAHYWJVFSIKP-UHFFFAOYSA-N |

The hydrochloride salt form improves stability and bioavailability, a common strategy in drug design to enhance pharmacokinetic properties.

Synthesis and Preparation

Synthetic Pathways

The synthesis of 1-(4-methoxyphenyl)-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one hydrochloride(1:1) involves multi-step organic reactions, typically commencing with the formation of the pyrrolidin-2-one core. A plausible route involves:

-

Condensation Reaction: Reaction between 4-methoxyaniline and a γ-keto acid derivative to form the pyrrolidinone ring via cyclization.

-

Carbonylation: Introduction of the piperazine-1-carbonyl group using phosgene or a safer equivalent like triphosgene, followed by reaction with piperazine under controlled conditions.

-

Salt Formation: Treatment with hydrochloric acid to yield the final hydrochloride salt, purified via recrystallization or chromatography.

Industrial-scale production would optimize these steps for yield and purity, potentially employing continuous flow chemistry to enhance efficiency.

| Compound | Substituents | Hypothesized Activity |

|---|---|---|

| 1-(4-Methoxyphenyl) derivative | 4-Methoxyphenyl, Piperazine | Neurotransmitter modulation |

| 1-(Phenyl) derivative | Phenyl, Morpholine | Antibacterial |

| 1-(2-Thienyl) derivative | Thiophene, Piperidine | Anticancer |

This table illustrates how substituent variations influence biological targeting, underscoring the importance of the 4-methoxyphenyl-piperazine combination in the subject compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume